N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide
Description
N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide is a brominated and nitro-substituted indenone derivative with the molecular formula C₁₁H₉BrN₂O₃ and a molecular weight of 268.11 g/mol. Key physical properties include a melting point of 162–164°C, a predicted boiling point of 458.5±45.0°C, and a density of 1.631±0.06 g/cm³ . The compound features a bicyclic indenone core substituted with a bromine atom at position 6, a nitro group at position 4, and an acetamide moiety at position 3. It is primarily utilized as a pharmaceutical intermediate, available in both industrial and pharmaceutical grades (purity ≥99%) .
The synthesis of structurally related compounds often involves coupling reactions with brominated precursors, as exemplified by the use of 5-bromo-1-indanone in the preparation of analogous acetamide derivatives .
Properties
Molecular Formula |
C11H9BrN2O4 |
|---|---|
Molecular Weight |
313.10 g/mol |
IUPAC Name |
N-(6-bromo-4-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O4/c1-5(15)13-10-8(12)4-7-6(2-3-9(7)16)11(10)14(17)18/h4H,2-3H2,1H3,(H,13,15) |
InChI Key |
FRCJHZMQQJJWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1[N+](=O)[O-])CCC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs): The nitro group at position 4 in the target compound is a strong EWG, which significantly influences electronic distribution and crystal packing. This contrasts with compounds like N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, where EWGs (e.g., Cl, NO₂) enhance intermolecular interactions, leading to distinct lattice parameters . In contrast, electron-donating groups (e.g., methyl in ) reduce dipole moments, resulting in less dense crystal structures .
Heterocyclic Cores: The indenone core in the target compound differs from pyridazinone () and pyrimidinone () derivatives. These heterocycles influence pharmacological activity; for example, pyridazinone-based acetamides act as FPR2 agonists, activating calcium mobilization in neutrophils .
For instance, (E)-2-(substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides () show variable binding affinities (e.g., 5.411–6.878 in unspecified assays), suggesting substituent-dependent activity .
Implications for Drug Design
- The nitro group in the target compound may enhance stability and intermolecular interactions but could also introduce metabolic liabilities. In contrast, bromine’s hydrophobic character may improve membrane permeability, a feature shared with bromophenyl-containing FPR agonists () .
Preparation Methods
Synthetic Pathways and Key Reaction Steps
The synthesis of N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide involves sequential functionalization of the indene core, including nitration , bromination , and acetylation . Below, we analyze three predominant routes, supported by experimental data from diverse sources.
Route 1: Sequential Nitration-Bromination-Acetylation
Starting Material: 2,3-Dihydro-1H-inden-1-one
The synthesis begins with 2,3-dihydro-1H-inden-1-one, a readily available precursor.
Step 1: Nitration
Nitration introduces the nitro group at the 4-position using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electrophilic aromatic substitution proceeds regioselectively due to the electron-withdrawing ketone group.
$$
\text{2,3-Dihydro-1H-inden-1-one} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0^\circ\text{C}} \text{4-Nitro-2,3-dihydro-1H-inden-1-one}
$$
Step 2: Bromination
Bromination at the 6-position employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN). The reaction proceeds via a radical mechanism, favoring substitution at the electron-deficient aromatic position.
$$
\text{4-Nitro-2,3-dihydro-1H-inden-1-one} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one}
$$
Yield : 65–70%.
Step 3: Acetylation
The final acetylation uses acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid (e.g., ZnCl₂) to introduce the acetamide group at the 5-position.
$$
\text{6-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one} + \text{(CH}3\text{CO)}2\text{O} \xrightarrow{\text{ZnCl}_2} \text{this compound}
$$
Route 2: One-Pot Multistep Synthesis
This optimized route combines nitration, bromination, and acetylation in a single reactor, reducing purification steps.
Reagents :
- 2,3-Dihydro-1H-inden-1-one
- HNO₃/H₂SO₄ (nitration)
- NBS/CCl₄ (bromination)
- Acetic anhydride/Pyridine (acetylation)
Conditions :
- Nitration at 0°C for 2 h.
- Bromination at 80°C for 4 h.
- Acetylation at room temperature for 12 h.
Route 3: Palladium-Catalyzed Cross-Coupling
A modern approach employs palladium catalysis to introduce the bromine atom post-acetylation, enhancing regiocontrol.
Step 1: Acetylation of 4-Nitroindanone
4-Nitroindanone reacts with acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Step 2: Bromination via Suzuki-Miyaura Coupling
The acetamide intermediate undergoes bromination using Pd(PPh₃)₄ and bromobenzene in tetrahydrofuran (THF) at reflux.
Yield : 70–75%.
Reaction Optimization and Critical Parameters
Nitration Conditions
Bromination Efficiency
- Radical Initiators : AIBN (0.1 eq.) increases NBS reactivity, reducing reaction time.
- Solvent Choice : CCl₄ minimizes polar byproducts compared to DCM.
Analytical Characterization
Industrial-Scale Production Considerations
Continuous Flow Reactors
- Nitration-Bromination : Microreactors enhance heat dissipation, improving safety and yield.
- Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs.
Q & A
Q. How can researchers optimize the synthesis of N-(6-Bromo-2,3-dihydro-4-nitro-1-oxo-1H-inden-5-YL)acetamide?
- Methodological Answer : Synthesis optimization involves:
- Reagent Selection : Bromine and acetic anhydride for halogenation and acetylation, with catalysts like Pd(OAc)₂ for cross-coupling reactions .
- Reaction Conditions : Temperature (70–90°C for nitro-group stability), solvent choice (DMF or THF for polar intermediates), and reaction time (6–12 hours monitored via TLC) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
| Step | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Bromination | Br₂, FeCl₃ | 80°C, DCM, 8h | 60–75% |
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 4h | 50–65% |
| Acetylation | Acetic anhydride, Pyridine | RT, 12h | 85–90% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo at C6, nitro at C4) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal packing and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for bromine .
Advanced Research Questions
Q. How do substituents (bromo, nitro) influence the compound’s bioactivity and reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilic substitution reactivity (e.g., Suzuki coupling) and modulates biological target binding via hydrophobic interactions .
- Nitro Group : Acts as an electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution. Reduces metabolic stability but increases binding affinity in enzyme inhibition assays .
- SAR Study Example :
| Substituent | Bioactivity (IC₅₀) | Reactivity (t₁/₂ in hydrolysis) |
|---|---|---|
| -Br, -NO₂ | 12 µM (Enzyme X) | 45 min (pH 7.4) |
| -Cl, -NO₂ | 18 µM | 30 min |
| -Br, -OMe | >50 µM | >120 min |
Q. How can researchers resolve contradictions in biological assay data for this compound?
- Methodological Answer :
- Replicate Assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Control Experiments : Assess compound stability under assay conditions (e.g., pH, temperature) .
- Data Analysis : Apply multivariate statistical models to differentiate assay artifacts (e.g., aggregation) from true activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with receptors (e.g., kinase active sites) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. How to design a regioselective multi-step synthesis route?
- Methodological Answer :
- Stepwise Functionalization : Brominate before nitration to avoid para-directing conflicts .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during acetylation .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Halogenated Derivatives
| Compound | Substituents | Reaction Rate (k, s⁻¹) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| A | -Br, -NO₂ | 0.45 | 12 |
| B | -Cl, -NO₂ | 0.38 | 18 |
| C | -I, -NO₂ | 0.29 | 8 |
Q. Table 2: Crystallographic Data (SHELX Refinement)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.042 |
| Bond Length (C-Br) | 1.89 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
